(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3S/c15-11(14-2-1-7-18-14)5-3-10-4-6-12-13(8-10)17-9-16-12/h1-8H,9H2/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQKCSLSMCULSA-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via:
- Base-mediated deprotonation of the acetophenone’s α-hydrogen, forming an enolate.
- Nucleophilic attack of the enolate on the aldehyde carbonyl carbon.
- Elimination of water to generate the conjugated enone system.
The stereoelectronic effects of substituents on both reactants favor the formation of the thermodynamically stable trans (E) isomer, which is confirmed by the compound’s reported (2E) configuration.
Standard Protocol for Target Compound Synthesis
Reagents :
- 2-Acetylthiophene (ketone component)
- 1,3-Benzodioxole-5-carbaldehyde (aldehyde component)
- Sodium hydroxide (40% w/v in methanol/ethanol)
Procedure :
- Dissolve 2-acetylthiophene (1.26 g, 10 mmol) and 1,3-benzodioxole-5-carbaldehyde (1.50 g, 10 mmol) in 20 mL anhydrous methanol.
- Add 5 mL 40% NaOH dropwise under ice-cooling with vigorous stirring.
- Stir the mixture at room temperature for 6–8 hours (monitor via TLC; hexane:ethyl acetate 7:3).
- Quench with ice-cold 5% HCl until pH 2–3.
- Collect the precipitate by filtration and recrystallize from ethanol.
Yield : 72–85% (reported for analogous benzodioxole chalcones).
Alternative Synthetic Strategies
While Claisen-Schmidt condensation dominates, other methods offer advantages under specific conditions.
Solvent-Free Mechanochemical Synthesis
Conditions :
- Ball milling at 30 Hz for 20 minutes
- Catalyst: K₂CO₃ (10 mol%)
- Molar ratio (ketone:aldehyde): 1:1.2
Advantages :
- Reduced reaction time (20 min vs. 6–8 hours)
- Eliminates solvent waste
- Higher purity (no column chromatography required)
Limitations :
- Specialized equipment needed
- Scalability challenges for industrial applications
Acid-Catalyzed Cyclodehydration
Though less common, concentrated HCl in acetic acid can facilitate chalcone formation at elevated temperatures (80–100°C). However, this method risks side reactions such as:
Critical Reaction Parameters
The following factors significantly impact yield and purity:
Spectroscopic Characterization
Key analytical data for structural confirmation:
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, α-vinylic), 7.45 (d, J = 15.6 Hz, 1H, β-vinylic), 6.90–7.30 (m, aromatic protons of benzodioxole and thiophene).
- IR (KBr): ν 1655 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=C aromatic), 1240 cm⁻¹ (C-O-C benzodioxole).
Challenges and Mitigation Strategies
- Low Solubility of 1,3-Benzodioxole-5-carbaldehyde :
- Thiophene Ring Oxidation :
- Isomerization to Z-Form :
Industrial-Scale Considerations
For batch production (>1 kg):
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are often employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antioxidant Activity
The antioxidant properties of compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one have been extensively studied. These compounds can scavenge reactive oxygen species (ROS), reducing oxidative stress.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Benzodioxole Derivative 1 | 25 | ROS Scavenging |
| Benzodioxole Derivative 2 | 30 | Inhibition of Lipid Peroxidation |
Anti-inflammatory Effects
In vitro studies indicate that this compound can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.
| Study | Result |
|---|---|
| Macrophage Activation Assay | 50% reduction in TNF-alpha at 10 µM |
Antitumor Activity
Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The induction of apoptosis was confirmed through flow cytometry analysis.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 70 |
| HT-29 (Colon) | 20 | 65 |
Case Study on Anticancer Properties
A recent study evaluated the effects of this compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.
Methodology : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
Findings : A dose-dependent increase in apoptotic cells was observed, suggesting a promising therapeutic avenue for breast cancer treatment.
Anti-inflammatory Study
In an experimental model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated that it significantly reduced paw swelling and levels of inflammatory cytokines.
Outcome : The compound demonstrated a protective effect against LPS-induced inflammation, indicating its potential use in inflammatory disorders.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Structural Properties
The substituents on the aryl rings significantly influence the electronic, structural, and intermolecular interaction profiles of these chalcones. Below is a comparative analysis:
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Thiophene vs. Phenyl: Thiophene-containing analogs exhibit enhanced π-conjugation and polarizability due to sulfur’s electron-rich nature, favoring NLO applications . Phenyl derivatives with electron-withdrawing groups (Br, NO₂) show stronger intermolecular interactions (e.g., C–H···O) but reduced solubility .
- Hydrogen Bonding: Hydroxyl or amino substituents (e.g., 4-hydroxyphenyl) improve crystallinity and thermal stability via H-bond networks .
Intermolecular Interactions and Crystal Packing
Crystal structures reveal distinct packing motifs influenced by substituents:
- Thiophene Derivatives : The title compound and its bromo-thiophene analog form layered (100) sheets stabilized by weak C–H···O interactions .
- Halogen-Substituted Phenyl Analogs : Bromophenyl derivatives exhibit denser packing with halogen bonds (C–Br···O), enhancing thermal stability .
- Nitro-Substituted Analogs: The nitro group facilitates dipolar interactions, leading to centrosymmetric or non-centrosymmetric crystal systems critical for NLO activity .
Biological Activity
The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a member of the class of organic compounds characterized by a conjugated system that includes a benzodioxole moiety and a thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 246.23 g/mol. The structure features a conjugated double bond system that contributes to its biological activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
1. Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The benzodioxole moiety is known for its ability to scavenge free radicals, which can protect cells from oxidative stress and damage .
2. Anticancer Properties:
Studies have shown that derivatives of benzodioxole compounds can inhibit the proliferation of various cancer cell lines. The presence of the thiophene ring may enhance this activity by modulating cellular signaling pathways involved in cancer progression .
3. Enzyme Inhibition:
The compound may interact with specific enzymes such as thioredoxin reductase, which plays a crucial role in cellular redox balance and cancer cell survival. Inhibition of this enzyme can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Biological Activity Data
Case Studies
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various benzodioxole derivatives, including this compound. The compound demonstrated effective DPPH scavenging activity, indicating its potential as an antioxidant agent capable of protecting against oxidative damage in cellular systems .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on human cancer cell lines such as HTB-54 and DU-145. Results indicated that the compound significantly inhibited cell growth, suggesting its potential as a lead candidate for anticancer therapy .
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly:
Key Findings:
- The benzodioxole ring enhances antioxidant activity.
- The thiophene moiety contributes to anticancer properties by modulating signaling pathways.
Q & A
What synthetic methods are optimal for preparing (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 1-(thiophen-2-yl)ethanone with 1,3-benzodioxole-5-carbaldehyde in methanol under alkaline conditions (e.g., 10% KOH). The mixture is stirred at 278 K for 4 hours, followed by filtration, cold methanol washing, and recrystallization from methanol to yield pale-yellow crystals . Key optimization parameters include:
- Temperature control (≤278 K) to minimize side reactions.
- Base concentration (10% KOH) to ensure deprotonation without excessive saponification.
- Solvent choice (methanol) for solubility and crystallization efficiency.
Crystallization via slow evaporation of acetonitrile improves crystal quality for structural analysis .
How do crystal structure analyses elucidate stereoelectronic and steric effects in this compound?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Nonplanar geometry : The thiophene (C1–C4/S1) and benzodioxole (C8–C13) rings form dihedral angles of 12.5° and 5.3°, respectively, with the enone bridge, indicating partial conjugation disruption .
- Steric effects : The C3–Br bond angle (127.0°) deviates significantly from the ideal tetrahedral geometry due to steric repulsion between Br and H6, causing Br to shift 0.047 Å out of the thiophene plane .
- Intermolecular interactions : Weak C–H···O bonds (2.61–2.70 Å) form (100) sheet layers, stabilizing the crystal lattice .
What advanced techniques are critical for characterizing weak intermolecular interactions in its solid-state structure?
Methodological considerations include:
- High-resolution SC-XRD (λ = 0.71073 Å, T = 291 K) to resolve H-atom positions and thermal parameters. Hydrogen atoms are geometrically placed (C–H = 0.93–0.97 Å) and refined using a riding model (Uiso(H) = 1.2Ueq(carrier)) .
- Hirshfeld surface analysis to quantify interaction contributions (e.g., O···H, Br···H contacts).
- Density functional theory (DFT) to correlate experimental bond angles/energies with electronic effects .
How does the conjugated enone system influence nonlinear optical (NLO) properties?
The α,β-unsaturated ketone bridge between thiophene and benzodioxole creates a π-conjugated system, enhancing hyperpolarizability. Key factors:
- Planarity : Near-planar enone geometry (dihedral angles <13°) facilitates electron delocalization .
- Electron-withdrawing groups : The thiophene’s sulfur and benzodioxole’s oxygen atoms modulate charge distribution, critical for second-harmonic generation (SHG) efficiency.
- Experimental validation : Hyper-Rayleigh scattering or electric-field-induced second-harmonic (EFISH) measurements can quantify NLO responses .
What methodological approaches are used to study the reactivity of the α,β-unsaturated ketone moiety?
- Kinetic studies : Monitor Michael addition reactions (e.g., nucleophilic attack at the β-position) using UV-Vis or NMR spectroscopy to assess regioselectivity .
- Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites and transition states .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating reactions .
How can data contradictions in crystallographic refinement be resolved?
Common challenges and solutions:
- Disordered atoms : Apply restraints (e.g., DELU, SIMU) to thermal parameters during SHELXL refinement .
- Low data-to-parameter ratios : Collect high-resolution data (θ > 25°) and use constraints for H-atom placement .
- Residual electron density : Analyze Fourier difference maps to identify missed solvent molecules or disorder .
What role does the benzodioxole group play in modulating electronic properties?
The methylenedioxy bridge in benzodioxole:
- Enhances electron density via resonance donation to the aromatic ring, altering the compound’s redox potential.
- Influences intramolecular charge transfer (ICT) in UV-Vis spectra, observable as bathochromic shifts in polar solvents .
- Steric effects : The planar benzodioxole ring (dihedral angle 0.6° with adjacent rings) minimizes steric hindrance, promoting crystallinity .
How can researchers design derivatives to improve thermal stability for material applications?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., –NO2, –CN) on the thiophene ring to enhance dipole interactions .
- Halogen substitution : Bromine at the thiophene’s 3-position increases molecular weight and van der Waals forces, as seen in related compounds .
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td) of derivatives to identify stable candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
